UNC0642

Description

Properties

IUPAC Name |

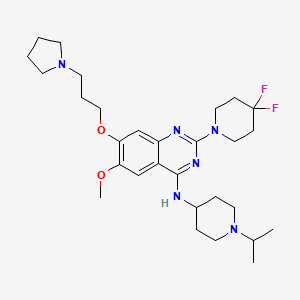

2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAMYOYQYRYFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481677-78-4 | |

| Record name | UNC-0642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-0642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the UNC0642 G9a/GLP Inhibition Pathway

Executive Summary

The euchromatic histone-lysine N-methyltransferases 2 (EHMT2/G9a) and EHMT1 (G9a-like protein/GLP) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are canonical marks of transcriptional repression. G9a and GLP form a functional heteromeric complex that is crucial for their enzymatic activity in vivo[1][2][3]. Dysregulation of this complex is implicated in various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention[3][4].

This compound is a potent, selective, and in vivo-suitable chemical probe that inhibits the G9a/GLP complex[5][6]. It acts as a substrate-competitive inhibitor, providing a powerful tool to dissect the biological roles of G9a/GLP and explore their therapeutic potential[5][7]. This guide provides a comprehensive overview of the this compound inhibition pathway, downstream cellular consequences, quantitative efficacy data, and detailed experimental protocols for its characterization.

This compound: Mechanism and Potency

This compound was developed to improve upon earlier G9a/GLP inhibitors, offering high potency and excellent pharmacokinetic properties suitable for animal studies[6][8].

Mechanism of Action

This compound is a potent and selective inhibitor of the G9a and GLP histone methyltransferases[5][9]. Its mechanism is competitive with the peptide substrate (i.e., Histone H3) and non-competitive with the S-adenosyl-L-methionine (SAM) cofactor[5][7]. This specificity allows for targeted inhibition of H3K9 methylation. This compound demonstrates remarkable selectivity, showing over 20,000-fold preference for G9a/GLP compared to 13 other methyltransferases and over 2,000-fold selectivity against PRC2-EZH2[5][10].

Quantitative Profile

The efficacy of this compound has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | Parameter | Value | Reference |

|---|---|---|---|

| G9a | IC50 | < 2.5 nM | [5][7][9][10][11] |

| GLP | IC50 | < 2.5 nM | [5][11] |

| G9a/GLP | Ki | 3.7 ± 1 nM |[5][7] |

Table 2: Cellular Potency of this compound (Reduction of H3K9me2)

| Cell Line | Assay Type | IC50 | Reference |

|---|---|---|---|

| PANC-1 | In-Cell Western | 40 nM | [5] |

| MDA-MB-231 | In-Cell Western | 110 nM | [5][9][10] |

| PC3 | In-Cell Western | 130 nM | [5] |

| General | In-Cell Western | < 150 nM |[5] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| U2OS, PC3, PANC-1 | Cell Viability | EC50 | > 3,000 nM | [5] |

| T24 (Bladder Cancer) | SRB Assay | IC50 | 9.85 ± 0.41 µM | [8] |

| J82 (Bladder Cancer) | SRB Assay | IC50 | 13.15 ± 1.72 µM | [8] |

| 5637 (Bladder Cancer) | SRB Assay | IC50 | 9.57 ± 0.37 µM | [8] |

| MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 15 µM | [12] |

| Non-MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 32 µM |[12] |

The Core G9a/GLP Inhibition Pathway

G9a and GLP function as a heterodimer to transfer methyl groups from the cofactor SAM to the ε-amino group of lysine 9 on histone H3. This process, primarily resulting in H3K9me1 and H3K9me2, creates binding sites for repressor proteins like Heterochromatin Protein 1 (HP1), which further compacts chromatin and silences gene expression[1][13]. This compound directly binds to the substrate-binding pocket of G9a/GLP, preventing the methylation of H3 and subsequently reducing global H3K9me2 levels[5].

Downstream Cellular Pathways and Consequences

Inhibition of G9a/GLP by this compound triggers a cascade of downstream events, affecting multiple cellular pathways and resulting in diverse phenotypic outcomes.

Crosstalk with PRC2 and Gene Regulation

G9a/GLP and Polycomb Repressive Complex 2 (PRC2) are two major epigenetic silencing machineries that can physically and functionally interact[14]. G9a/GLP-mediated H3K9 methylation can facilitate the recruitment of PRC2, which in turn catalyzes H3K27 methylation, leading to robust, cooperative gene silencing, particularly at developmental and neuronal genes[14]. By inhibiting G9a/GLP, this compound can disrupt this crosstalk, preventing the silencing of shared genomic targets.

Induction of Apoptosis via Oxidative Stress

In breast cancer cells, this compound treatment has been shown to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP)[15]. TXNIP is a key regulator of cellular redox balance. Its upregulation leads to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-3-dependent apoptosis[15].

Regulation of the Hippo-YAP Pathway

In cholangiocarcinoma, G9a-mediated H3K9me2 directly silences the expression of the Hippo pathway kinase LATS2, a tumor suppressor[16]. The silencing of LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP. Treatment with this compound restores LATS2 expression, thereby inhibiting YAP signaling and reducing cancer cell growth and invasiveness[16].

Neurological and Behavioral Modulation

G9a/GLP inhibition has shown significant effects in neurological contexts.

-

Neuroprotection: In a mouse model of Alzheimer's disease, this compound treatment rescued cognitive impairment, reduced β-amyloid plaques, and decreased neuroinflammation[17]. It also increased the expression of neurotrophic factors like BDNF and NGF[17].

-

Anxiety: Chronic administration of this compound to adult mice reduced anxiety-like behaviors, correlating with a decrease in brain H3K9me2 levels[18]. This suggests G9a/GLP as a potential target for anxiolytic drugs[18][19].

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to characterize this compound and other G9a/GLP inhibitors.

G9a/GLP Enzymatic Inhibition Assay (Homogeneous TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of G9a/GLP in a cell-free system.

-

Principle: A biotinylated Histone H3 (1-21) peptide is used as a substrate. Upon methylation by G9a/GLP in the presence of SAM, a Terbium (Tb)-labeled anti-H3K9me2 antibody (donor) binds to the modified peptide. Streptavidin-coated quantum dots (sAv-QDs) or other acceptors bind to the biotin tag, bringing the donor and acceptor into proximity and generating a FRET signal proportional to enzymatic activity[20].

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20[21].

-

Recombinant G9a or GLP enzyme.

-

Biotinylated Histone H3 (1-21) peptide substrate.

-

S-Adenosyl-L-methionine (SAM).

-

This compound or other test inhibitors dissolved in DMSO.

-

Detection Mix: Tb-labeled anti-H3K9me2 antibody and Streptavidin-acceptor (e.g., sAv-QD705) in an appropriate buffer[20].

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer (final DMSO concentration should be kept constant, e.g., <2%).

-

In a 384-well microplate, add 5 µL of this compound dilution or vehicle (DMSO control).

-

Add 2.5 µL of G9a/GLP enzyme (e.g., final concentration 0.1-0.5 nM) and pre-incubate for 10-15 minutes at room temperature[20][21].

-

Initiate the enzymatic reaction by adding 2.5 µL of a substrate mix containing biotinylated H3 peptide (e.g., 100 nM final) and SAM (e.g., 15 µM final)[21].

-

Incubate for 40-60 minutes at room temperature.

-

Stop the reaction and detect methylation by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the TR-FRET signal on a compatible plate reader (e.g., measuring emission at two wavelengths)[20].

-

Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.

-

Cellular H3K9me2 Quantification (In-Cell Western Assay)

-

Principle: This immunofluorescence-based assay quantifies the level of a specific protein (H3K9me2) within cells cultured in a microplate format, normalized to total cell number.

-

Procedure:

-

Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate and allow them to adhere overnight[5].

-

Treat cells with various concentrations of this compound for 48-72 hours[5][8].

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.

-

Incubate with a primary antibody against H3K9me2 overnight at 4°C.

-

Wash plates with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour.

-

For normalization, co-incubate with a DNA stain (e.g., Draq5) or an antibody against a housekeeping protein like total Histone H3.

-

Wash plates thoroughly.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for H3K9me2 and normalize it to the intensity of the DNA stain/housekeeping protein.

-

Cell Viability / Cytotoxicity Assay (SRB or Resazurin)

-

Principle: These assays measure the number of viable cells in a culture after treatment with a test compound.

-

Resazurin Assay Protocol:

-

Seed cells in a 96-well plate and treat with this compound for 48-72 hours[8][11].

-

Add Resazurin solution (final concentration 0.1 mg/mL) to each well[5][11].

-

Incubate for 3-4 hours at 37°C. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

Measure fluorescence at an excitation of ~544 nm and an emission of ~590 nm[5][11].

-

-

Sulforhodamine B (SRB) Assay Protocol:

-

Seed and treat cells as above[8].

-

Fix cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C[8].

-

Wash plates with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes[8].

-

Wash away unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound stain with 10 mM Tris base solution[8].

-

Measure absorbance at ~560 nm.

-

Western Blotting for H3K9me2

-

Principle: To qualitatively or semi-quantitatively assess the global levels of H3K9me2 and other proteins of interest in cell or tissue lysates.

-

Procedure:

-

Culture and treat cells with this compound for 24-48 hours[8][9].

-

Harvest cells and prepare whole-cell or histone extracts using appropriate lysis buffers.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (a 15% or 4-20% gel is suitable for histones).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., total Histone H3 or β-actin)[9].

-

Wash membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) Workflow

-

Principle: To determine the genomic locations associated with H3K9me2 marks and assess how these change upon this compound treatment.

-

Workflow Overview:

-

Cross-linking: Treat cells (with or without this compound) with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific for H3K9me2.

-

Immune Complex Capture: Use Protein A/G beads to pull down the antibody-histone-DNA complexes.

-

Washes: Wash beads extensively to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis[14][22].

-

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]

- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]

- 15. Histone methyltransferase inhibitor this compound promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of UNC0642 on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: UNC0642 and its Epigenetic Targets

This compound is a potent, selective, and cell-permeable small molecule inhibitor of the nearly identical histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). These enzymes form a heterodimeric complex that is the primary driver for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2) within euchromatin. The methylation of H3K9 is a key epigenetic mark associated with transcriptional repression. By catalyzing this modification, the G9a/GLP complex plays a crucial role in gene silencing, which is vital for processes such as embryonic development and cell differentiation.

In various pathological contexts, particularly in cancer, the overexpression of G9a leads to the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival. This compound was developed as a chemical probe with improved in vivo pharmacokinetic properties compared to its predecessor, UNC0638, making it a valuable tool for studying the biological functions of G9a/GLP and a potential therapeutic agent.[1][2]

Mechanism of Action

This compound acts as a reversible inhibitor of G9a and GLP. Mechanistic studies have demonstrated that it is competitive with the peptide substrate (i.e., the histone tail) and non-competitive with the S-adenosyl-methionine (SAM) cofactor.[2][3][4] This means this compound binds to the enzyme in a way that directly competes with the histone substrate for access to the catalytic site, but it does not compete with the methyl donor, SAM. This specific mechanism of action effectively blocks the transfer of a methyl group from SAM to the lysine 9 residue of histone H3, leading to a global reduction in H3K9me1 and H3K9me2 levels.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| G9a (EHMT2) | IC₅₀ | < 2.5 nM | [3][5][6] |

| GLP (EHMT1) | IC₅₀ | < 2.5 nM | [3][5] |

| G9a/GLP | Kᵢ | 3.7 ± 1 nM | [2][3][4] |

| Other Methyltransferases | Selectivity | > 20,000-fold | [3] |

| PRC2-EZH2 | Selectivity | > 2,000-fold | [3] |

Table 2: Cellular Activity of this compound (H3K9me2 Reduction)

| Cell Line | Cancer Type | IC₅₀ for H3K9me2 Reduction | Reference |

| PANC-1 | Pancreatic Carcinoma | 40 nM | [2][3] |

| MDA-MB-231 | Breast Cancer | 110 nM | [3] |

| PC3 | Prostate Cancer | 130 nM | [3] |

| U2OS | Osteosarcoma | < 150 nM | [3] |

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference |

| T24 | Bladder Cancer | 9.85 ± 0.41 µM | [1][7] |

| J82 | Bladder Cancer | 13.15 ± 1.72 µM | [1][7] |

| 5637 | Bladder Cancer | 9.57 ± 0.37 µM | [1][7] |

| MCF-7 | Breast Cancer | 12.6 µM | [8] |

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT)

Caption: this compound competitively inhibits G9a/GLP, blocking H3K9 methylation and reactivating gene expression.

Caption: Workflow for quantifying cellular H3K9me2 levels after this compound treatment using an In-Cell Western assay.

Caption: Inhibition of G9a by this compound can induce apoptosis through the reactivation of pro-apoptotic genes like BIM.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

Enzyme and Substrate Preparation: Dilute recombinant G9a or GLP enzyme and a biotinylated H3(1-21) peptide substrate in the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, this compound dilution (or DMSO vehicle), and the peptide substrate. Initiate the reaction by adding [³H]-SAM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching buffer.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing away unincorporated [³H]-SAM, measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

In-Cell Western (ICW) Assay for Cellular H3K9me2 Levels

This immunofluorescence-based assay quantifies protein levels directly in fixed cells in a multi-well plate format.[2][9]

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) into a 96-well, black-walled imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 48-72 hours).

-

Fixation: Remove the treatment media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.[9]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.[10]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 3% BSA in PBS) for 1.5 hours at room temperature.[9]

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-H3K9me2 antibody and a mouse antibody for normalization (e.g., anti-Total Histone H3 or anti-β-actin).

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate for 1 hour at room temperature in the dark with a secondary antibody cocktail containing two different species-specific antibodies conjugated to distinct infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

-

Imaging and Analysis: After final washes, scan the dry plate on an infrared imaging system (e.g., LI-COR Odyssey). The integrated fluorescence intensity for H3K9me2 is normalized to the signal from the total histone H3 antibody. IC₅₀ values are calculated from dose-response curves.

Western Blotting for Histone Modifications

-

Histone Extraction: Lyse cells and prepare nuclear extracts. Histones can be enriched using an acid extraction protocol (e.g., with 0.2 M sulfuric acid), followed by precipitation.[11]

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate 5-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. A small amount of SDS (e.g., 0.01%) can be added to the transfer buffer to improve the transfer of small, highly positive histone proteins.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-H3K9me2, anti-Total H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is used to quantify changes in H3K9me2 levels relative to the total H3 loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14]

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Expose cells to various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical mouse model to test the anti-tumor efficacy of this compound.[1][16]

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 2 x 10⁶ J82 bladder cancer cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and vehicle control groups.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every other day).[1][7] The control group receives the vehicle solution.

-

Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors are weighed and can be processed for further analysis.

-

Immunohistochemistry (IHC): Fix tumor sections in formalin, embed in paraffin, and perform IHC staining for markers of interest, such as H3K9me2 (to confirm target engagement), Ki-67 (proliferation marker), and cleaved Caspase-3 (apoptosis marker).[7]

Conclusion

This compound is a highly potent and selective inhibitor of the G9a/GLP histone methyltransferase complex. Its primary effect is the significant and dose-dependent reduction of H3K9me1 and H3K9me2 levels, both in vitro and in vivo. This inhibition of G9a/GLP's catalytic activity leads to the reversal of repressive epigenetic marks, resulting in the reactivation of silenced genes. In cancer models, this translates to the re-expression of tumor suppressor genes, inhibition of cell proliferation, and induction of apoptosis. With its well-characterized mechanism, robust cellular activity, and favorable in vivo pharmacokinetic profile, this compound serves as an indispensable chemical probe for elucidating the roles of G9a/GLP in health and disease and represents a promising lead for the development of epigenetic therapies.

References

- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomol.com [biomol.com]

- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 11. Histone Modification [labome.com]

- 12. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. broadpharm.com [broadpharm.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

UNC0642 Target Validation: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective G9a/GLP Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cellular processes and the therapeutic potential of G9a/GLP inhibition. We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the associated signaling pathways.

Introduction to this compound and its Targets: G9a/GLP

G9a and GLP are key enzymes responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Overexpression and dysregulation of G9a/GLP have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][3] this compound emerged as a highly potent and selective chemical probe for studying the biological functions of G9a and GLP.[1] Unlike its predecessor UNC0638, this compound exhibits improved pharmacokinetic properties, rendering it suitable for in vivo studies.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with the cofactor S-adenosyl-methionine (SAM).[4] This dual mechanism contributes to its high potency and selectivity for G9a and GLP.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency, selectivity, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Ki | Selectivity |

| G9a | < 2.5 nM[4][5][6] | 3.7 ± 1 nM[4] | >20,000-fold vs. 13 other methyltransferases[4][6] |

| GLP | < 2.5 nM[4] | - | >2,000-fold vs. PRC2-EZH2[4][6] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC50 (H3K9me2 reduction) | Cell Viability IC50 |

| PANC-1 | Pancreatic Cancer | 0.04 µM[4] | - |

| MDA-MB-231 | Breast Cancer | 0.11 µM[4][6] | - |

| PC3 | Prostate Cancer | 0.13 µM[4] | - |

| T24 | Bladder Cancer | - | 9.85 ± 0.41 µM[2][7] |

| J82 | Bladder Cancer | - | 13.15 ± 1.72 µM[2][7] |

| 5637 | Bladder Cancer | - | 9.57 ± 0.37 µM[2][7] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | - | Average 15 µM[8][9] |

| Non-MYCN-amplified Neuroblastoma | Neuroblastoma | - | Average 32 µM[8][9] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Dosing | 5 mg/kg (single IP injection)[4] |

| Cmax (plasma) | 947 ng/mL[4] |

| AUC (plasma) | 1265 hr*ng/mL[4] |

| Brain/Plasma Ratio | 0.33[4] |

Signaling Pathways and Experimental Workflows

The inhibition of G9a/GLP by this compound leads to a reduction in H3K9me2 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately leading to cellular responses such as apoptosis and cell cycle arrest.

Caption: this compound inhibits the G9a/GLP complex, leading to gene activation.

The following diagram illustrates a general workflow for validating the cellular effects of this compound.

Caption: A typical workflow for this compound target validation experiments.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., PANC-1, MDA-MB-231, PC3, T24, J82, 5637, and various neuroblastoma lines) are maintained in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM) and stored at -20°C.[6] Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Treatment duration can vary from 24 to 72 hours depending on the assay.[2][4]

Cell Viability Assays

Resazurin Assay:

-

After treatment with this compound for the desired duration (e.g., 48 hours), the medium is removed.[4]

-

A solution of resazurin (e.g., 0.1 mg/mL) in culture medium is added to each well.[4]

-

Cells are incubated for 3-4 hours at 37°C.[4]

-

Fluorescence is measured using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[4]

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Sulforhodamine B (SRB) Assay:

-

Following this compound treatment (e.g., 72 hours), cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[2]

-

The plates are washed five times with water and air-dried.

-

Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

The plates are washed four times with 1% acetic acid and air-dried.

-

The bound dye is solubilized with 10 mM Tris base solution (pH 10.5).

-

Absorbance is read at 510 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle control.

Western Blot Analysis

-

Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Primary antibodies of interest include those against H3K9me2, total H3, cleaved Caspase-3, BIM, and a loading control like β-actin or GAPDH.[2][5]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.[2][7]

-

Tumor Implantation: Human cancer cells (e.g., J82) are subcutaneously injected into the flanks of the mice.[2][7]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every other day).[2][7]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.[2][7]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for Ki67, cleaved Caspase-3) and Western blotting (for BIM).[10]

Conclusion

This compound has been extensively validated as a potent, selective, and in vivo-active inhibitor of the G9a and GLP histone methyltransferases. The data presented in this guide demonstrate its ability to modulate H3K9me2 levels in cells, leading to anti-proliferative and pro-apoptotic effects in various cancer models. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting G9a/GLP with this compound and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UNC 0642 | G9a/GLP | Tocris Bioscience [tocris.com]

- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 9. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

UNC0642: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are critical regulators of gene expression, primarily through their catalysis of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, subsequently reactivating silenced genes and modulating various cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on signaling pathways, and detailed experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate its application in research and drug development.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression without altering the underlying DNA sequence. Among these modifications, histone methylation is a key mechanism for controlling chromatin structure and accessibility. The euchromatic histone methyltransferases G9a (EHMT2) and GLP (EHMT1) form a heterodimeric complex that is the primary enzyme responsible for H3K9 mono- and di-methylation in euchromatin.[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[1][2]

This compound emerged as a highly potent and selective inhibitor of G9a and GLP, with IC50 values in the low nanomolar range.[3] It is a valuable chemical probe for studying the biological functions of G9a/GLP and holds therapeutic potential. This compound is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl-methionine (SAM).[3][4] Its excellent selectivity and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies.[5][6]

Mechanism of Action: Regulation of Gene Expression

The primary mechanism by which this compound regulates gene expression is through the inhibition of G9a/GLP-mediated H3K9 di-methylation. H3K9me2 is a hallmark of transcriptionally repressed chromatin. By decreasing H3K9me2 levels, this compound facilitates a more open chromatin state, allowing for the transcription of previously silenced genes.[1][5]

The process can be visualized as a shift in the chromatin landscape from a repressive to a more permissive state for transcription.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and effects of this compound across various cell lines and in vivo models.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| G9a | Cell-free assay | <2.5 nM | [3][7] |

| GLP | Cell-free assay | <2.5 nM | [3] |

| G9a (H3K9me2 reduction) | PANC-1 cells | 40 nM | [3] |

| G9a (H3K9me2 reduction) | MDA-MB-231 cells | 110 nM | [3] |

| G9a (H3K9me2 reduction) | PC3 cells | 130 nM | [3] |

Table 2: Cellular Viability (IC50) of this compound in Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | 9.85 ± 0.41 | [5][8] |

| J82 | Bladder Cancer | 13.15 ± 1.72 | [5][8] |

| 5637 | Bladder Cancer | 9.57 ± 0.37 | [5][8] |

| S21N (MYCN uninduced) | Neuroblastoma | 23.2 | [9] |

| S21N (MYCN induced) | Neuroblastoma | 10.6 | [9] |

Table 3: In Vivo Administration and Effects of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Nude mice with J82 xenografts | 5 mg/kg (every other day) | Intraperitoneal (i.p.) | Significant suppression of tumor growth | [5][8] |

| Adult male mice | 4 mg/kg (chronic, 14 days) | Intraperitoneal (i.p.) | Reduced H3K9me2 levels in the brain, anxiolytic-like effects | [10] |

| FAD mice (Alzheimer's model) | 1 mg/kg (daily for 3 days) | Intraperitoneal (i.p.) | Recovery of glutamate receptor expression and synaptic function | [2] |

Signaling Pathways Modulated by this compound

This compound-mediated gene expression changes impact several critical signaling pathways, particularly those involved in cell death and stress responses.

Apoptosis Induction in Cancer Cells

In various cancer models, this compound treatment leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic factors, ultimately inducing programmed cell death.[5] A key player in this process is the induction of the pro-apoptotic protein BIM.[5]

References

- 1. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Datasheet [selleckchem.com]

- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 10. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

UNC0642: A Potent Inducer of Apoptosis Through Epigenetic Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1), has emerged as a significant tool in cancer research. Its ability to induce apoptosis in various cancer cell lines highlights its therapeutic potential. This technical guide provides a comprehensive overview of the role of this compound in apoptosis induction, detailing its mechanism of action, the signaling pathways involved, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of its apoptotic effects.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases, such as G9a and GLP, are key enzymes that catalyze the methylation of histone H3 at lysine 9 (H3K9), leading to transcriptional repression. In many cancers, the overexpression of G9a/GLP contributes to the silencing of tumor suppressor genes, thereby promoting cell survival and proliferation.

This compound is a high-potency, selective inhibitor of G9a and GLP with IC50 values in the low nanomolar range.[1][2] By inhibiting the catalytic activity of these enzymes, this compound leads to a global reduction in H3K9 dimethylation (H3K9me2), reactivating the expression of silenced pro-apoptotic genes and ultimately triggering programmed cell death.[3][4][5] This guide delves into the molecular mechanisms and experimental evidence supporting the role of this compound as an inducer of apoptosis.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of G9a and GLP, effectively blocking the transfer of methyl groups from S-adenosyl-methionine (SAM) to H3K9.[6] This inhibition leads to a decrease in the levels of H3K9me2, a histone mark associated with transcriptionally silent chromatin. The reduction of this repressive mark results in the re-expression of genes that promote apoptosis.

The primary mechanism by which this compound induces apoptosis involves the upregulation of pro-apoptotic proteins. Notably, treatment with this compound has been shown to increase the expression of the BH3-only protein BIM.[3][4][5] BIM is a critical initiator of the intrinsic apoptotic pathway, which sequesters and inactivates anti-apoptotic Bcl-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation.

Signaling Pathways in this compound-Induced Apoptosis

The inhibition of G9a/GLP by this compound initiates a cascade of events culminating in apoptosis. The central pathway involves the epigenetic reactivation of pro-apoptotic genes.

References

- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: G9a/GLP Inhibition

An In-depth Technical Guide to the In Vivo Efficacy and Safety of UNC0642

Introduction

This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein).[1][2] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with gene silencing.[3][4] G9a is often overexpressed in various cancers, including bladder, prostate, and lung cancer, making it a compelling target for therapeutic intervention.[3][5] this compound was developed as a chemical probe for in vivo studies, demonstrating significant improvements in pharmacokinetic properties over its predecessor, UNC0638.[3][4][6][7] It acts as a substrate-competitive inhibitor, effectively blocking the enzyme's catalytic activity.[3][6] This guide provides a comprehensive overview of the preclinical in vivo efficacy, safety, and methodologies associated with this compound across various disease models.

This compound selectively targets the G9a/GLP complex, which plays a crucial role in epigenetic regulation. By inhibiting the methyltransferase activity of this complex, this compound prevents the methylation of H3K9. This leads to a global reduction in H3K9me2 levels, reactivating the expression of silenced tumor suppressor genes and pro-apoptotic proteins, ultimately leading to anti-tumor effects.[1][2][5]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. It has also been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders.

Cancer Models

Urinary Bladder Cancer (UBC): In a xenograft model using human UBC J82 cells, this compound administration (5 mg/kg, i.p., every other day) significantly suppressed tumor growth compared to a vehicle control.[5][8] This anti-tumor activity was achieved without any significant loss in the body weight of the mice, indicating good tolerability at an effective dose.[5][9] Immunohistochemical analysis of the tumors revealed that this compound treatment led to a reduction in the proliferation marker Ki67 and an increase in the apoptotic markers cleaved Caspase 3 and BIM.[5][9]

Liver Cancer Stem Cells (LCSC): In xenograft models established with liver cancer stem cells (LCSC2 and LCSC4), this compound treatment at a dose of 10 mg/kg (i.p.) suppressed tumor growth.[10] The reduction in tumor size and weight was statistically significant in the LCSC4 model.[10]

Neuroblastoma (NB): Studies have shown that neuroblastoma cell lines, particularly those with MYCN amplification, are sensitive to G9a inhibition by this compound, suggesting its potential as a therapeutic agent for this pediatric cancer.[6]

Downstream Apoptotic Pathway

The anti-tumor effect of this compound is largely driven by the induction of apoptosis. By inhibiting G9a, this compound leads to the upregulation of pro-apoptotic proteins like BIM, which in turn activates the caspase cascade, culminating in programmed cell death.

Other Disease Models

Alzheimer's Disease (AD): In the 5XFAD mouse model of Alzheimer's, this compound treatment rescued cognitive impairments.[11] The therapeutic effects were associated with a reduction in β-amyloid plaques, decreased neuroinflammation, and a reversal of epigenetic alterations in the hippocampus.[11]

Anxiety: Chronic administration of this compound (2 mg/kg and 4 mg/kg) has been shown to decrease anxiety-related behaviors in mice, suggesting a role for G9a/GLP in regulating anxiety.[12]

Quantitative Efficacy Data

| Disease Model | Cell Line/Animal Model | Dose & Regimen | Key Efficacy Outcomes | Reference |

| Urinary Bladder Cancer | J82 Xenograft (Nude Mice) | 5 mg/kg, i.p., every other day | Significant tumor growth suppression (P < 0.05) | [5] |

| Liver Cancer | LCSC4 Xenograft (Mice) | 10 mg/kg, i.p. | Significant suppression of tumor growth (P = 0.05) | [10] |

| Alzheimer's Disease | 5XFAD Mice | Not Specified | Rescued cognitive impairment; Reduced β-amyloid plaques | [11] |

| Anxiety | Mice | 4 mg/kg, chronic | Increased time in open areas of elevated zero maze (P=0.017) | [12] |

Pharmacokinetics

This compound was specifically designed to have improved pharmacokinetic properties suitable for in vivo research.[4][7]

| Parameter | Animal Model | Dose (Route) | Value | Reference |

| Cmax (Plasma) | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 947 ng/mL | [1][2] |

| AUC (Plasma) | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 1265 hr*ng/mL | [1][2] |

| Brain/Plasma Ratio | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 0.33 | [1] |

| Cmax (Brain) | 5XFAD Mice | 5 mg/kg (i.p.) | 68 ng/mL | [11] |

Safety and Tolerability

Preclinical studies consistently report that this compound is well-tolerated at therapeutically effective doses.

-

No Acute Toxicity: A single intraperitoneal dose of 5 mg/kg was well-tolerated in mice with no notable acute toxicity.[1]

-

No Significant Body Weight Loss: In the bladder cancer xenograft study, mice treated with 5 mg/kg of this compound for 11 days showed no significant changes in body weight compared to the control group.[5][8]

-

High Therapeutic Window: In vitro studies show a large separation between the concentration required for functional potency (IC50 < 150 nM) and that causing cell toxicity (EC50 > 3,000 nM), indicating a favorable safety margin.[1][3][11]

Experimental Protocols

Bladder Cancer Xenograft Study

This workflow outlines the key steps in evaluating the in vivo efficacy of this compound against urinary bladder cancer.

-

Animal Model: Nude mice.

-

Cell Line: Human urinary bladder cancer J82 cells.

-

Procedure: J82 cells were injected subcutaneously. One week after tumors became palpable, treatment commenced.

-

Treatment Group: this compound (5 mg/kg) administered via intraperitoneal (i.p.) injection every other day for a total of six doses over 11 days.[5][8]

-

Control Group: Vehicle-treated group.

Pharmacokinetic Study

-

Animal Model: Male Swiss Albino mice.

-

Procedure: A single intraperitoneal (i.p.) injection of this compound was administered.

-

Dose: 5 mg/kg.

-

Endpoints: Plasma and brain tissue were collected at various time points to determine the maximum concentration (Cmax) and the area under the curve (AUC) of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

UNC0642: A Comprehensive Technical Guide to a Chemical Probe for G9a Histone Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). As a chemical probe, this compound serves as a critical tool for elucidating the biological roles of G9a/GLP in health and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use. Furthermore, it explores the key signaling pathways modulated by G9a and subsequently affected by this compound.

Core Properties of this compound

This compound was developed as an improvement upon earlier G9a/GLP inhibitors, offering enhanced pharmacokinetic properties suitable for in vivo studies.[1] It is a valuable tool for investigating the therapeutic potential of G9a/GLP inhibition in various diseases, particularly cancer.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with the cofactor S-adenosylmethionine (SAM).[2] This mechanism allows it to effectively block the methyltransferase activity of G9a and GLP, preventing the methylation of their substrates, most notably histone H3 at lysine 9 (H3K9).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays and cell lines.

Table 1: Biochemical Activity and Selectivity

| Target | Assay Type | IC50 | Ki | Selectivity Fold (vs. other methyltransferases) | Reference(s) |

| G9a | Cell-free | <2.5 nM | 3.7 ± 1 nM | >20,000 | [2][3] |

| GLP | Cell-free | <2.5 nM | - | >20,000 | [2][3] |

| PRC2-EZH2 | Cell-free | >5,000 nM | - | >2,000 | [2] |

| 13 Other Methyltransferases | Cell-free | >50,000 nM | - | >20,000 | [2] |

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (H3K9me2 reduction) | Reference(s) |

| PANC-1 | In-Cell Western | 40 nM | [4] |

| MDA-MB-231 | In-Cell Western | 110 nM | [3] |

| PC3 | In-Cell Western | 130 nM | [4] |

| U2OS | In-Cell Western | <150 nM | [2] |

| T24 | Western Blot | Dose-dependent reduction | [5] |

| J82 | Western Blot | Dose-dependent reduction | [5] |

Table 3: Cell Viability (Cytotoxicity)

| Cell Line | Assay Type | IC50 / EC50 | Reference(s) |

| T24 | SRB Assay | 9.85 ± 0.41 µM | [5] |

| J82 | SRB Assay | 13.15 ± 1.72 µM | [5] |

| 5637 | SRB Assay | 9.57 ± 0.37 µM | [5] |

| U2OS, PC3, PANC-1 | Resazurin Assay | >3,000 nM (EC50) | [2] |

Table 4: In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Dosing | Reference(s) |

| Cmax (plasma) | 947 ng/mL | 5 mg/kg, single IP injection | [3] |

| AUC (plasma) | 1265 hr*ng/mL | 5 mg/kg, single IP injection | [3] |

| Brain/Plasma Ratio | 0.33 | 5 mg/kg, single IP injection | [3] |

Key Signaling Pathways Modulated by G9a

G9a plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. This compound, by inhibiting G9a, can modulate these pathways.

Caption: G9a's role in key cancer-related signaling pathways.

G9a and Wnt Signaling

The Wnt signaling pathway is crucial for cell proliferation and differentiation.[6] G9a can repress the expression of Wnt antagonists, such as Dickkopf-1 (DKK1), leading to the activation of the Wnt/β-catenin pathway and promoting tumorigenesis.[7] Inhibition of G9a with this compound can restore the expression of these antagonists, thereby suppressing Wnt signaling.[8]

G9a and Hippo Signaling

The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway.[9] G9a has been shown to silence the expression of the Hippo pathway kinase LATS2 through H3K9 dimethylation.[10][11] This repression of LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP.[9][10][11] this compound treatment can reverse this effect, leading to the re-expression of LATS2 and subsequent inhibition of YAP activity.[10][11]

G9a and Epithelial-Mesenchymal Transition (EMT)

EMT is a process by which epithelial cells acquire mesenchymal characteristics, a critical step in cancer metastasis. G9a interacts with the transcription factor Snail, a key inducer of EMT.[1][2] This complex is recruited to the promoter of E-cadherin, a crucial epithelial marker, leading to its repression through H3K9me2 and subsequent DNA methylation.[2] By inhibiting G9a, this compound can disrupt this repressive complex, restore E-cadherin expression, and inhibit cancer cell migration and invasion.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

G9a Radioactive Methyltransferase Assay

This assay measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) to a histone H3 peptide substrate.

Workflow:

Caption: Workflow for the G9a radioactive methyltransferase assay.

Materials:

-

Recombinant G9a enzyme

-

Histone H3 (1-21) peptide substrate

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[12]

-

P81 phosphocellulose paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, G9a enzyme (e.g., 0.05 nM final concentration), and the H3 (1-21) peptide substrate (e.g., 100 nM final concentration).[12][13]

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM (e.g., 15 µM final concentration).[12][13]

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[13]

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 100 mM sodium bicarbonate to remove unincorporated [³H]-SAM.[13]

-

Air-dry the paper and add to a scintillation vial with scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In-Cell Western (ICW) for H3K9me2 Levels

This high-throughput immunofluorescence-based assay quantifies the levels of a specific protein modification (H3K9me2) within cells grown in a multi-well plate format.

Workflow:

Caption: Workflow for the In-Cell Western assay.

Materials:

-

Cells of interest (e.g., PANC-1, MDA-MB-231)

-

96-well plate

-

This compound

-

Formaldehyde or Methanol for fixation

-

Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)[14]

-

Primary antibody against H3K9me2

-

Infrared dye-conjugated secondary antibody

-

DNA stain for normalization (e.g., DRAQ5)

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound for the desired time (e.g., 48 hours).

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[14]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the cells with the primary antibody against H3K9me2 (diluted in antibody dilution buffer) overnight at 4°C.[14]

-

Wash the cells three times with PBS containing 0.1% Tween 20.

-

Incubate with the appropriate infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS containing 0.1% Tween 20.

-

Add a DNA stain for normalization of cell number.

-

Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

-

Normalize the H3K9me2 signal to the DNA stain signal and calculate the IC50 for H3K9me2 reduction.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability. Resazurin is reduced by viable cells to the fluorescent resorufin.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).[3]

-

Add resazurin solution (e.g., 0.1 mg/mL final concentration) to each well.[3]

-

Incubate for 3-4 hours at 37°C.[3]

-

Measure the fluorescence at an excitation of ~544 nm and an emission of ~590 nm.[3]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.

Procedure:

-

Treat a bulk population of cells (e.g., PANC-1) with this compound for a defined period (e.g., 48 hours).[8]

-

Harvest the cells and seed a low, known number of cells (e.g., 1000 cells/well) into 6-well plates.[8][15]

-

Culture the cells for 10-14 days, allowing colonies to form.[15]

-

Fix the colonies with a solution such as 80% ethanol.[16]

-

Stain the colonies with a dye like crystal violet or methylene blue.[16]

-

Count the number of colonies (typically defined as containing ≥50 cells).

-

Calculate the plating efficiency and survival fraction for each treatment condition.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general steps for determining the pharmacokinetic profile of this compound following intraperitoneal administration in mice.

Procedure:

-

Administer a single intraperitoneal (IP) injection of this compound (e.g., 5 mg/kg) to a cohort of mice.[3][17]

-

Collect blood samples at various time points post-injection (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via methods such as submandibular or saphenous vein bleeding.[18][19]

-

Process the blood to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Plot the plasma concentration of this compound over time and calculate key pharmacokinetic parameters like Cmax, Tmax, and AUC.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the study of G9a and GLP methyltransferases. Its high potency, selectivity, and favorable in vivo pharmacokinetic properties make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of G9a/GLP in cellular processes and disease, and to aid in the development of novel therapeutic strategies targeting these enzymes.

References

- 1. G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. S-adenosyl methionine is necessary for inhibition of the methyltransferase G9a by the lysine 9 to methionine mutation on histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 15. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. olac.berkeley.edu [olac.berkeley.edu]

UNC0642: A Technical Guide to its Impact on H3K9me2 Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). By specifically targeting these enzymes, this compound effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9 in euchromatin.[1][2] This methylation is a critical component of the histone code, contributing to the establishment and maintenance of heterochromatin and the silencing of gene expression.[3][4] this compound acts as a competitive inhibitor of G9a and GLP, binding to the substrate-binding pocket and preventing the transfer of methyl groups to H3K9.[5][6][7] This inhibition leads to a global reduction in H3K9me2 levels, subsequently altering chromatin structure and reactivating the expression of silenced genes.[8]

Quantitative Impact of this compound on H3K9me2 Levels

The potency of this compound in reducing H3K9me2 levels has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Potency of this compound in Reducing H3K9me2

| Cell Line | Assay Type | IC50 for H3K9me2 Reduction | Reference |

| MDA-MB-231 | Immunofluorescence in-cell Western | 0.11 µM | [5] |

| PC3 | Immunofluorescence in-cell Western | 0.13 µM | [5] |

| U2OS | Not Specified | < 150 nM | [5] |

| PANC-1 | Not Specified | < 150 nM | [5] |

| T24 | Western Blot | Dose-dependent decrease (1-20 µM) | [1][9] |

| J82 | Western Blot | Dose-dependent decrease (1-20 µM) | [1][9] |

| KMS12BM | Western Blot | Potent reduction | [3] |

Table 2: In Vivo Efficacy of this compound in Reducing H3K9me2

| Animal Model | Tissue/Organ | Dosage and Administration | H3K9me2 Reduction | Reference |

| Nude mice with J82 xenografts | Tumor tissue | 5 mg/kg, i.p., every other day | Strikingly decreased | [1][9] |

| Adult male mice | Brain | 4 mg/kg, chronic treatment | Significantly reduced (ratio to total H3: 0.47 ± 0.11 vs. 1.0 in control) | [10] |

| Rats (RET model) | Amygdala (CeA and MeA) | 2.5 mg/kg, i.p. (2 doses) | Significantly reduced | [11] |

| 5XFAD mice | Hippocampus | Not specified | Reduced | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on H3K9me2 levels.

Western Blotting for H3K9me2 Detection

Objective: To quantify the global changes in H3K9me2 levels in cells or tissues following this compound treatment.

Materials:

-

Cells or tissue lysates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][6]

-

Lysate Preparation: Harvest cells or homogenize tissues in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me2 and total H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for H3K9me2 and normalize to the total H3 loading control.

Immunohistochemistry (IHC) for H3K9me2 in Tissue Sections

Objective: To visualize and quantify the in situ levels and distribution of H3K9me2 in tissue samples from this compound-treated animals.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

This compound (for in vivo treatment)

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: anti-H3K9me2

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

In Vivo Treatment: Administer this compound or vehicle control to animals as per the experimental design.[1]

-

Tissue Processing: At the end of the treatment period, euthanize the animals and collect the tissues of interest. Fix the tissues in formalin and embed in paraffin.

-

IHC Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the sections with the primary anti-H3K9me2 antibody.